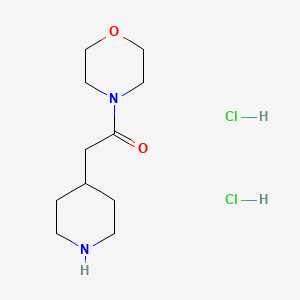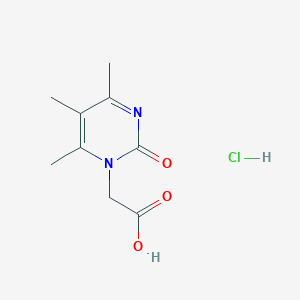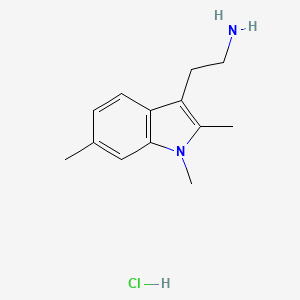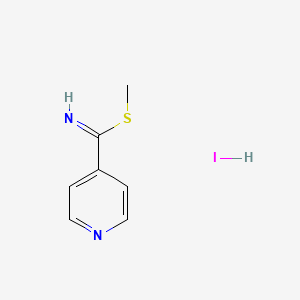![molecular formula C19H24N2O2 B1389889 N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide CAS No. 1020055-77-9](/img/structure/B1389889.png)
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide
描述
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide, commonly referred to as SBPA, is an organic compound that has been widely studied in scientific research due to its potential applications in various fields. SBPA is a type of amide, a functional group formed when an amine group is reacted with a carboxylic acid, and can be synthesized in a variety of ways. Its unique chemical structure and properties make it useful for a variety of applications, including as a drug, a flavoring agent, a surfactant, and a reagent for chemical reactions.
科学研究应用
SBPA has been studied extensively in scientific research due to its potential applications in various fields. It has been used as a drug for the treatment of various diseases, including cancer, asthma, and hypertension. It has also been used as a flavoring agent and a surfactant in food and cosmetic products. Furthermore, SBPA has been used as a reagent for chemical reactions, such as the synthesis of other compounds.
作用机制
The exact mechanism of action of SBPA is not fully understood, but it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, SBPA can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
SBPA has been shown to have a variety of biochemical and physiological effects. In animal studies, SBPA has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the levels of certain biomarkers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, SBPA has been shown to have antioxidant and anti-cancer effects.
Advantages and Limitations for Laboratory Experiments
SBPA has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and has a low environmental impact. However, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very stable and can decompose over time.
未来方向
There are several potential future directions for SBPA research. One potential area of research is the development of new drugs based on SBPA. Additionally, SBPA could be used to develop new flavoring agents and surfactants for food and cosmetic products. Furthermore, SBPA could be used to develop new reagents for chemical reactions. Finally, further research could be done to investigate the biochemical and physiological effects of SBPA.
属性
IUPAC Name |
N-(4-aminophenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-13(2)17-7-5-6-8-18(17)23-14(3)19(22)21-16-11-9-15(20)10-12-16/h5-14H,4,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTOHUBZLJDIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide](/img/structure/B1389811.png)
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide](/img/structure/B1389814.png)
![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)




![2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389820.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1389826.png)
![3-[(2-Bromoacetyl)amino]-N,N-diethylbenzamide](/img/structure/B1389827.png)
![2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389828.png)